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Compound Name:
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hydrochloride

Cat. No.: B122081 Get Quote

An In-Depth Technical Guide to the Toxicological Profile of 2-Aminopropanenitrile
hydrochloride

Foreword
In the landscape of drug discovery and chemical research, a thorough understanding of a

compound's toxicological profile is not merely a regulatory hurdle but a scientific necessity. This

guide provides a comprehensive toxicological overview of 2-Aminopropanenitrile
hydrochloride (CAS No: 72187-91-8). As researchers, scientists, and drug development

professionals, our primary goal is to innovate safely. This document is structured to provide not

just data, but a deeper, mechanistic understanding of the potential hazards associated with this

compound and the rigorous experimental designs required to elucidate them. We will move

beyond rote protocol recitation to explore the scientific rationale behind each toxicological

assay, ensuring a self-validating and trustworthy approach to safety assessment.

Chemical Identity and Physicochemical Properties
A precise understanding of the test article is the foundation of any toxicological assessment. 2-
Aminopropanenitrile hydrochloride is identified by the following key descriptors.
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Identifier Value Reference

CAS Number 72187-91-8 [1][2][3]

Molecular Formula C3H6N2.ClH [1]

Molecular Weight 106.55 g/mol [2][3]

Synonyms

rac-a-Aminopropionitrile

Hydrochloride, Alaninenitrile

Hydrochloride

[1]

PubChem CID 12782877 [1][4]

The Core of Nitrile Toxicity: A Mechanistic Overview
The toxicological properties of many aliphatic nitriles, including presumably 2-
Aminopropanenitrile hydrochloride, are intrinsically linked to their metabolic fate. The

primary mechanism of acute toxicity involves the enzymatic release of cyanide ions.[5][6]

This metabolic activation is predominantly carried out by the cytochrome P450 enzyme system

in the liver. The process involves an oxidative metabolism at the carbon atom alpha to the

cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then

decomposes to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6]

Understanding this pathway is critical, as it dictates the design of genotoxicity assays and

informs the interpretation of systemic toxicity data.
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Caption: Metabolic activation of aliphatic nitriles leading to cyanide-induced cytotoxicity.

Hazard Identification and Acute Toxicity
Assessment
Globally Harmonized System (GHS) classifications provide a standardized starting point for

understanding a chemical's hazard profile. For 2-Aminopropanenitrile hydrochloride, the

available data indicates significant acute and local hazards.

Hazard Class GHS Classification Reference

Acute Toxicity, Oral H302: Harmful if swallowed [2][4]

Acute Toxicity, Dermal
H312: Harmful in contact with

skin
[4]

Acute Toxicity, Inhalation H332: Harmful if inhaled [4]

Skin Corrosion/Irritation H315: Causes skin irritation [4]

Eye Damage/Irritation
H319: Causes serious eye

irritation
[4]

Respiratory Sensitization
H334: May cause allergy or

asthma symptoms
[4]

STOT, Single Exposure
H335: May cause respiratory

irritation
[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)
To experimentally determine the acute oral toxicity and confirm the GHS classification, the

Acute Toxic Class Method (OECD Guideline 423) is a robust and ethically sound choice.[7][8]

This method minimizes animal usage while providing sufficient data for hazard classification.[7]

Causality Behind Experimental Choices:
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Species Selection: The rat is the preferred rodent species due to extensive historical data

and physiological relevance for predicting human toxicity.[9]

Sex: Testing is typically initiated using females, as they are often slightly more sensitive.[7]

Fasting: Animals are fasted before dosing to ensure that the test substance's absorption is

not affected by the presence of food in the gastrointestinal tract.[7][9]

Stepwise Dosing: The stepwise procedure, using three animals per step, is a key refinement.

The outcome of one step (mortality or survival) dictates the dose for the next, allowing for

classification without needing to calculate a precise LD50, thereby reducing animal numbers

compared to older methods like OECD 401.[7][9]
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Caption: Stepwise workflow for the Acute Toxic Class Method (OECD 423).
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Step-by-Step Methodology:

Animal Preparation: Use healthy, young adult nulliparous, non-pregnant female rats, fasted

overnight (withholding food but not water).[7]

Dose Preparation: Prepare the test substance, 2-Aminopropanenitrile hydrochloride, in a

suitable vehicle (water is preferred if soluble). The volume administered should not exceed 1

mL/100g of body weight for aqueous solutions.[8][9]

Initial Dosing: Administer the starting dose (e.g., 300 mg/kg, selected based on available

hazard data) to a group of three female rats via oral gavage.[7]

Observation: Observe animals closely for the first 24 hours, paying attention to clinical signs

of toxicity, and then daily for a total of 14 days.[10]

Stepwise Procedure:

If 2 or 3 animals die, the next step involves dosing 3 new animals at a lower fixed dose

level.[7]

If 0 or 1 animal dies, the next step involves dosing 3 new animals at a higher fixed dose

level.[7]

Data Collection: Record mortality, time to death, body weight changes, and all clinical signs

of toxicity.[10]

Terminal Procedure: At the end of the 14-day observation period, all surviving animals are

humanely euthanized and subjected to a gross necropsy.

Genotoxicity Assessment
Genotoxicity testing is a cornerstone of chemical safety assessment, designed to detect

compounds that can induce genetic damage. A standard battery includes a test for gene

mutations and a test for chromosomal damage.[11]

Gene Mutation Potential: Bacterial Reverse Mutation
Test (Ames Test, OECD 471)
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The Ames test is a widely used and validated assay to assess the mutagenic potential of a

chemical.[12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its

synthesis.[12][13] A positive result, indicated by the growth of revertant colonies on an amino

acid-deficient medium, suggests the test article can cause gene mutations.

Causality Behind Experimental Choices:

Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is

used because they contain different types of mutations (frameshift vs. base-pair substitution)

and thus can detect different mutagenic mechanisms.

Metabolic Activation (S9 Mix): As discussed, many compounds like nitriles require metabolic

activation to become toxic or mutagenic.[5][6] Therefore, the test must be conducted both

with and without an exogenous metabolic activation system, typically a rat liver homogenate

fraction (S9).[13][14] This mimics the metabolic processes that occur in the liver.[14]
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Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Methodology:
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Strain Preparation: Prepare fresh overnight cultures of the required bacterial tester strains.

[13]

Dose Preparation: Prepare a range of concentrations of 2-Aminopropanenitrile
hydrochloride. A preliminary cytotoxicity assay is performed to determine the appropriate

concentration range.

Exposure: In separate tubes for each concentration and control, add the tester strain, the

test article (or a positive/negative control), and either a phosphate buffer (-S9) or the S9

metabolic activation mix (+S9).[14]

Plating: Add the mixture to molten top agar and pour it over the surface of minimal glucose

agar plates.[13] The minimal media lacks the specific amino acid the bacteria need, so only

mutated (revertant) bacteria can grow.[12]

Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it produces a concentration-

dependent increase in the number of revertant colonies that is at least double the

background (negative control) count.

Chromosomal Damage Potential: In Vivo Mammalian
Erythrocyte Micronucleus Test (OECD 474)
To assess the potential for chromosomal damage (clastogenicity) or damage to the mitotic

apparatus (aneugenicity), the in vivo micronucleus test is the gold standard.[11][15] This assay

evaluates the formation of micronuclei, which are small, extranuclear bodies containing

chromosome fragments or whole chromosomes that were not incorporated into the daughter

nuclei during cell division.[16][17]

Causality Behind Experimental Choices:

In Vivo System: An in vivo test is crucial because it accounts for the absorption, distribution,

metabolism, and excretion (ADME) of the test substance, providing a more comprehensive

picture of genotoxic risk to a whole organism.[16]
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Target Cells: The test is performed in hematopoietic cells (bone marrow erythroblasts)

because they are rapidly dividing, allowing for the expression of genetic damage.[15] The

damage is observed in the resulting anucleated polychromatic erythrocytes (PCEs).[16]

Sampling Times: Two sampling times (e.g., 24 and 48 hours after treatment) are typically

used to ensure detection of micronuclei, accounting for variations in the cell cycle and the

time required for the test substance to reach the target tissue and induce damage.[16]

Step-by-Step Methodology:

Dose Selection: A preliminary range-finding study is conducted to determine the maximum

tolerated dose (MTD), which is the highest dose that does not produce overt systemic

toxicity. At least three dose levels are then selected for the main study.[16]

Animal Dosing: Groups of animals (typically mice or rats, with both sexes) are treated with

the test article, usually via the same route intended for human exposure (e.g., oral gavage).

Vehicle and positive control groups are also included.[16]

Sample Collection: At 24 and 48 hours after the last dose, animals are humanely euthanized.

Bone marrow is flushed from the femurs.[16]

Slide Preparation: The bone marrow cells are centrifuged, and smears are prepared on

microscope slides.

Staining and Analysis: The slides are stained to differentiate between polychromatic

(immature) and normochromatic (mature) erythrocytes. At least 4000 PCEs per animal are

scored under a microscope for the presence of micronuclei.[16]

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each

animal. The data are statistically analyzed to determine if there is a significant, dose-

dependent increase in MN-PCEs in the treated groups compared to the vehicle control

group.[16]

Other Toxicological Considerations (Data Gaps)
While acute toxicity and genotoxicity are critical starting points, a full toxicological profile

requires further investigation. For 2-Aminopropanenitrile hydrochloride, there is a notable
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lack of publicly available data in the following areas:

Repeated Dose Toxicity: Studies to evaluate the effects of sub-chronic (e.g., 28-day or 90-

day) exposure.

Reproductive and Developmental Toxicity: Assessment of potential effects on fertility and

embryonic/fetal development.

Carcinogenicity: Long-term (e.g., 2-year) bioassays to evaluate carcinogenic potential.

The positive GHS classifications for irritation and sensitization also warrant further investigation

using standardized assays (e.g., OECD 439 for skin irritation).

Conclusion
The toxicological profile of 2-Aminopropanenitrile hydrochloride is characteristic of a

reactive aliphatic nitrile. The primary hazard is its potential for acute toxicity via all major routes

of exposure, likely driven by the metabolic release of cyanide.[2][4][5][6] It is classified as a skin

and eye irritant and a potential respiratory sensitizer.[4]

While specific genotoxicity data for this compound is not readily available, the standard battery

of tests, including the Ames test and the in vivo micronucleus assay, provides a clear and

validated pathway for its assessment. The protocols and workflows detailed in this guide

represent the current industry and regulatory standards for a rigorous and scientifically

defensible evaluation. Any research or development involving this compound must proceed

with appropriate caution, utilizing robust engineering controls and personal protective

equipment, and should be predicated on a comprehensive toxicological assessment as

outlined herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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